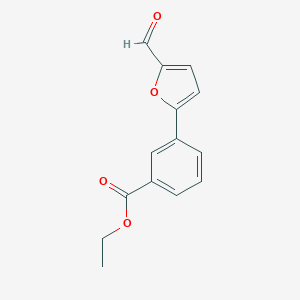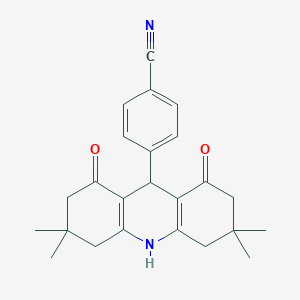
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine is a heterocyclic organic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives are widely used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with prop-2-en-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom at the 4-position with the prop-2-en-1-amine group . The reaction is usually conducted in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Epoxides and diols derived from the prop-2-en-1-yl group.
Reduction: Saturated pyrimidine derivatives.
Scientific Research Applications
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes involved in DNA replication and repair.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the replication and repair of DNA. This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Lacks the prop-2-en-1-yl group but shares similar reactivity and applications.
5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: Contains a piperidin-4-yloxy group instead of the prop-2-en-1-yl group and is used as a scaffold in the preparation of kinase inhibitors.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Contains a 4-fluorophenyl group and is used in Suzuki coupling reactions.
Uniqueness
N-allyl-N-(2-chloro-5-fluoro-4-pyrimidinyl)amine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.
Properties
CAS No. |
145694-77-5 |
|---|---|
Molecular Formula |
C7H7ClFN3 |
Molecular Weight |
187.6g/mol |
IUPAC Name |
2-chloro-5-fluoro-N-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C7H7ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3H2,(H,10,11,12) |
InChI Key |
MMRXDSIENIYMFS-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC(=NC=C1F)Cl |
Canonical SMILES |
C=CCNC1=NC(=NC=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B478752.png)

![N-[2-(aminocarbonyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B478784.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B478794.png)
![5-[(5-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478822.png)
![5-[(3-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478823.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478837.png)
![(5E)-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B478864.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B478950.png)
![4-ethyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B478952.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B478953.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea](/img/structure/B478960.png)

![N-(2-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B479009.png)
